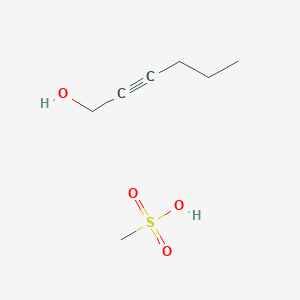
Hex-2-yn-1-ol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-2-yn-1-ol and methanesulfonic acid are two distinct chemical compounds. Hex-2-yn-1-ol is an alkyne alcohol with the molecular formula C6H10O, characterized by a carbon-carbon triple bond and a hydroxyl group. Methanesulfonic acid, on the other hand, is an organosulfuric acid with the molecular formula CH3SO3H. It is the simplest of the alkylsulfonic acids and is known for its strong acidity and high solubility in water .
Preparation Methods
Hex-2-yn-1-ol
Hex-2-yn-1-ol can be synthesized through various methods, including the hydration of hex-2-yne. This reaction typically involves the use of a mercury(II) sulfate catalyst in an acidic medium. The reaction proceeds via the formation of an enol intermediate, which tautomerizes to form the desired alcohol .
Methanesulfonic Acid
Methanesulfonic acid is industrially produced by the oxidation of methylthiol or dimethyl disulfide using strong oxidizing agents such as hydrogen peroxide or nitric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Hex-2-yn-1-ol
Hex-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to hex-2-ynoic acid using oxidizing agents like potassium permanganate.
Reduction: The triple bond can be reduced to form hex-2-en-1-ol or hexan-1-ol using hydrogenation catalysts.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride.
Methanesulfonic Acid
Methanesulfonic acid is a strong acid and participates in several reactions:
Esterification: It reacts with alcohols to form methanesulfonates.
Alkylation: It can be used as a catalyst in alkylation reactions.
Neutralization: It reacts with bases to form methanesulfonate salts.
Scientific Research Applications
Scientific Research Applications
Hex-2-yn-1-ol; methanesulfonic acid combines the properties of hex-2-yn-1-ol, an alkyne alcohol, and methanesulfonic acid, a strong organosulfuric acid. Hex-2-yn-1-ol is characterized by a triple bond between the second and third carbon atoms in its six-carbon chain, while methanesulfonic acid is known for its high solubility and ability to form stable salts with various cations. This combination makes it potentially useful in organic synthesis and pharmaceuticals due to the reactivity of both components.
Hex-2-yn-1-ol Applications
Hex-2-yn-1-ol is utilized in organic synthesis as a building block for creating more complex molecules. It is also used in the study of reaction mechanisms and as a reagent in various chemical transformations.
Reactions of Hex-2-yn-1-ol:
- Oxidation: Can be oxidized to hex-2-ynoic acid using oxidizing agents like potassium permanganate.
- Reduction: The triple bond can be reduced to form hex-2-en-1-ol or hexan-1-ol using hydrogenation catalysts.
- Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride.
Methanesulfonic Acid Applications
Methanesulfonic acid has a wide range of applications.
- Green Chemistry: It is used as a catalyst in esterification and alkylation reactions because of its strong acidity and low toxicity.
- Electrochemistry: It is used in electrolytes for electroplating and redox flow batteries.
- Metal Recovery: It is employed in hydrometallurgy for the recovery and refining of metals.
- **Cluster Formation: ** MSA-enhanced clustering involves clusters containing one MSA molecule .
Comparative Analysis with Other Compounds
Hex-2-yn-1-ol; methanesulfonic acid shares similarities with several other compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methanesulfonic Acid | Sulfonic Acid | Strong acidity, hygroscopic |
| Hexanediol | Diol | Two hydroxyl groups, less acidic |
| 4-Hydroxybutyric Acid | Hydroxy Acid | Shorter carbon chain, used in pharmaceuticals |
| 5-Hexynyl Methanesulfonate | Ester | Derived from hexanols, used in organic synthesis |
Mechanism of Action
Hex-2-yn-1-ol
The reactivity of hex-2-yn-1-ol is primarily due to the presence of the triple bond and the hydroxyl group. The triple bond can participate in addition reactions, while the hydroxyl group can undergo nucleophilic substitution and oxidation reactions .
Methanesulfonic Acid
Methanesulfonic acid acts as a Brønsted acid, donating protons in various chemical reactions. Its strong acidity and high solubility in water make it an effective catalyst in many organic reactions .
Comparison with Similar Compounds
Hex-2-yn-1-ol
Similar compounds include other alkyne alcohols such as but-2-yn-1-ol and oct-2-yn-1-ol. Hex-2-yn-1-ol is unique due to its specific chain length and position of the triple bond .
Methanesulfonic Acid
Similar compounds include other sulfonic acids such as p-toluenesulfonic acid and benzenesulfonic acid. Methanesulfonic acid is unique due to its high solubility, low toxicity, and strong acidity .
Properties
CAS No. |
104506-68-5 |
|---|---|
Molecular Formula |
C7H14O4S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
hex-2-yn-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C6H10O.CH4O3S/c1-2-3-4-5-6-7;1-5(2,3)4/h7H,2-3,6H2,1H3;1H3,(H,2,3,4) |
InChI Key |
IEPGSBDZPVAIAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCO.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















